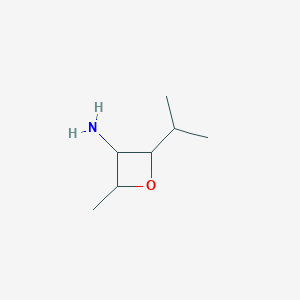2-Methyl-4-(propan-2-yl)oxetan-3-amine
CAS No.:
Cat. No.: VC17199007
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H15NO |
|---|---|
| Molecular Weight | 129.20 g/mol |
| IUPAC Name | 2-methyl-4-propan-2-yloxetan-3-amine |
| Standard InChI | InChI=1S/C7H15NO/c1-4(2)7-6(8)5(3)9-7/h4-7H,8H2,1-3H3 |
| Standard InChI Key | JQTHWNWNIOZBQL-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(C(O1)C(C)C)N |
Introduction
Structural Characteristics and Molecular Configuration
Core Molecular Architecture
The molecular structure of 2-Methyl-4-(propan-2-yl)oxetan-3-amine comprises an oxetane ring—a strained four-membered cyclic ether—with substituents at the 3- and 4-positions. The 3-position hosts a primary amine group (), while the 4-position is substituted with a methyl group () and an isopropyl moiety (). This arrangement introduces steric hindrance and electronic effects that influence reactivity and intermolecular interactions .
Table 1: Key Structural and Molecular Data
| Property | Value |
|---|---|
| CAS Number | 2306264-08-2 |
| Molecular Formula | |
| Molecular Weight | 129.20 g/mol |
| IUPAC Name | 2-Methyl-4-(propan-2-yl)oxetan-3-amine |
| SMILES Notation | CC(C)C1COC1N |
The strained oxetane ring ( bond angles) contributes to heightened reactivity compared to larger cyclic ethers, making ring-opening reactions a focal point for derivatization .
Synthetic Methodologies and Reaction Pathways
Cyclization of Epoxide Precursors
Epoxide intermediates can undergo intramolecular nucleophilic attack by amines under basic conditions to form oxetane rings. For example, 3-(2-aminopropan-2-yl)oxetan-3-ol is synthesized via epoxide cyclization, a method potentially adaptable to the target compound by modifying substituents.
Reductive Amination
Coupling a ketone-containing oxetane with an amine via reductive amination could yield the target structure. This approach is exemplified in the synthesis of 2-methyl-2-[methyl(oxetan-3-yl)amino]propanal , where aldehydes and amines react in the presence of reducing agents.
Reaction Mechanisms and Byproducts
Key reactions likely involve:
-
Ring-Opening Reactions: Nucleophilic attack on the oxetane ring by agents such as water or alcohols, yielding diols or ethers.
-
Amine Functionalization: Alkylation or acylation of the primary amine to produce secondary or tertiary amines, enhancing drug-like properties .
Physicochemical Properties and Stability
Table 2: Estimated Physicochemical Parameters
| Parameter | Estimate |
|---|---|
| LogP (Partition Coefficient) | 1.2–1.8 (predicted) |
| pKa (Amine) | ~10.5 (typical for aliphatic amines) |
| Melting Point | Not reported |
Stability Considerations
The compound is expected to be sensitive to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume